molecular formula C15H23ClN2O2S B4536131 1-(3-chlorophenyl)-N-[3-(1-piperidinyl)propyl]methanesulfonamide

1-(3-chlorophenyl)-N-[3-(1-piperidinyl)propyl]methanesulfonamide

Cat. No. B4536131
M. Wt: 330.9 g/mol
InChI Key: GJCGQQKXNCRQQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of methanesulfonamide derivatives, including those with chlorophenyl and piperidinyl groups, involves specific chemical reactions that yield these compounds through strategic chemical pathways. For instance, the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene leads to highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, showcasing the compound's reactivity and the synthesis versatility of methanesulfonamide derivatives (Aizina, Levkovskaya, & Rozentsveig, 2012).

Molecular Structure Analysis

Molecular structure analysis of methanesulfonamide derivatives reveals specific conformational characteristics and hydrogen bonding patterns. For example, in various dichlorophenyl methanesulfonamide structures, the N-H bond conformation and the arrangement of molecules into chains through hydrogen bonding are prominent features. These structural analyses highlight the molecular geometry and intermolecular interactions crucial for understanding the compound's chemical behavior (Gowda, Foro, & Fuess, 2007).

properties

IUPAC Name

1-(3-chlorophenyl)-N-(3-piperidin-1-ylpropyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O2S/c16-15-7-4-6-14(12-15)13-21(19,20)17-8-5-11-18-9-2-1-3-10-18/h4,6-7,12,17H,1-3,5,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCGQQKXNCRQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCNS(=O)(=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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